molecular formula C12H15N3O2 B4032520 N-[IMINO(MORPHOLINO)METHYL]BENZAMIDE

N-[IMINO(MORPHOLINO)METHYL]BENZAMIDE

Cat. No.: B4032520
M. Wt: 233.27 g/mol
InChI Key: RLSWHNDIGCWNCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[IMINO(MORPHOLINO)METHYL]BENZAMIDE is a compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry and organic synthesis. This compound features a morpholine ring, which is a six-membered ring containing both nitrogen and oxygen atoms, attached to a benzamide structure through an imino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[IMINO(MORPHOLINO)METHYL]BENZAMIDE typically involves the reaction of benzoyl chloride with morpholine in the presence of a base to form the intermediate benzoyl morpholine. This intermediate is then reacted with an appropriate imine source under controlled conditions to yield the final product. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N-[IMINO(MORPHOLINO)METHYL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the imino group to an amine group.

    Substitution: The benzamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted benzamides with various functional groups.

Scientific Research Applications

N-[IMINO(MORPHOLINO)METHYL]BENZAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[IMINO(MORPHOLINO)METHYL]BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The imino group can form hydrogen bonds with active site residues, while the morpholine ring provides steric and electronic effects that enhance binding affinity. This compound can modulate biochemical pathways by inhibiting or activating target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(Morpholino)methylbenzamide: Lacks the imino group, resulting in different reactivity and binding properties.

    N-(Piperidino)methylbenzamide: Contains a piperidine ring instead of a morpholine ring, affecting its chemical and biological behavior.

    N-(Pyrrolidino)methylbenzamide: Features a pyrrolidine ring, leading to distinct steric and electronic characteristics.

Uniqueness

N-[IMINO(MORPHOLINO)METHYL]BENZAMIDE is unique due to the presence of both the imino group and the morpholine ring, which confer specific reactivity and binding properties. These structural features make it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N-[amino(morpholin-4-yl)methylidene]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2/c13-12(15-6-8-17-9-7-15)14-11(16)10-4-2-1-3-5-10/h1-5H,6-9H2,(H2,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLSWHNDIGCWNCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=NC(=O)C2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[IMINO(MORPHOLINO)METHYL]BENZAMIDE
Reactant of Route 2
Reactant of Route 2
N-[IMINO(MORPHOLINO)METHYL]BENZAMIDE
Reactant of Route 3
Reactant of Route 3
N-[IMINO(MORPHOLINO)METHYL]BENZAMIDE
Reactant of Route 4
Reactant of Route 4
N-[IMINO(MORPHOLINO)METHYL]BENZAMIDE
Reactant of Route 5
Reactant of Route 5
N-[IMINO(MORPHOLINO)METHYL]BENZAMIDE
Reactant of Route 6
Reactant of Route 6
N-[IMINO(MORPHOLINO)METHYL]BENZAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.